molecular formula C15H20N6O2S B2831277 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1234925-46-2

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2831277
CAS No.: 1234925-46-2
M. Wt: 348.43
InChI Key: WZZQHZIKRASQCM-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thiophene ring and piperazine moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Piperazine Moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.

    Attachment of the Thiophene Ring: The final step includes the acylation of the piperazine nitrogen with thiophene-3-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the thiophene and piperazine moieties suggests potential interactions with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(2-(4-(benzoyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-methyl-N-(2-(4-(furan-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The unique combination of the thiophene ring and piperazine moiety in 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide may confer distinct pharmacological properties compared to similar compounds. This uniqueness can be explored further in drug development and other scientific research applications.

Properties

IUPAC Name

1-methyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-19-10-13(17-18-19)14(22)16-3-4-20-5-7-21(8-6-20)15(23)12-2-9-24-11-12/h2,9-11H,3-8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZQHZIKRASQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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